molecular formula C17H15ClN4O2 B15085849 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B15085849
M. Wt: 342.8 g/mol
InChI Key: VPJMVOKUVRFAPY-VXLYETTFSA-N
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Description

3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: is a chemical compound with the molecular formula C17H15ClN4O2 and a molecular weight of 342.788 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with methoxy groups and a hydrazone linkage to a phthalazinyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The chloro group in the phthalazinyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazones.

    Substitution: Substituted phthalazinyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is not fully understood. it is believed to interact with biological molecules through its hydrazone linkage, which can form stable complexes with metal ions and other substrates. This interaction can inhibit enzyme activity or alter the function of biological pathways .

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Uniqueness: 3,4-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to the presence of both methoxy groups on the benzaldehyde moiety and the chloro group on the phthalazinyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C17H15ClN4O2/c1-23-14-8-7-11(9-15(14)24-2)10-19-21-17-13-6-4-3-5-12(13)16(18)20-22-17/h3-10H,1-2H3,(H,21,22)/b19-10+

InChI Key

VPJMVOKUVRFAPY-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)OC

Origin of Product

United States

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